molecular formula C15H15NO B13323608 2,2-Diphenyloxetan-3-amine

2,2-Diphenyloxetan-3-amine

Cat. No.: B13323608
M. Wt: 225.28 g/mol
InChI Key: VMSYECAQYGBXLN-UHFFFAOYSA-N
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Description

2,2-Diphenyloxetan-3-amine is an organic compound featuring a four-membered oxetane ring substituted with two phenyl groups and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both phenyl groups and an amine functionality. This can be achieved through various cyclization strategies, including:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,2-Diphenyloxetan-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2-Diphenyloxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring can influence the compound’s physicochemical properties, affecting its bioavailability and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 2,2-Diphenyloxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2,2-diphenyloxetan-3-amine

InChI

InChI=1S/C15H15NO/c16-14-11-17-15(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2

InChI Key

VMSYECAQYGBXLN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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